molecular formula C10H11N3 B3037631 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrazine CAS No. 50966-76-2

2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrazine

Cat. No.: B3037631
CAS No.: 50966-76-2
M. Wt: 173.21 g/mol
InChI Key: XBVYIZPJUKPHJD-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrazine” is a heterocyclic compound that contains a pyrazine ring and a pyrrole ring. The pyrrole ring is substituted with two methyl groups at the 2 and 5 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and pyrazine rings in separate steps, followed by a coupling reaction. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis . Pyrazine rings can be synthesized through several methods as well, including the Chichibabin pyrazine synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring and a pyrrole ring. The pyrrole ring would have two methyl substituents at the 2 and 5 positions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole and pyrazine rings. Pyrrole rings are aromatic and can undergo electrophilic substitution reactions . Pyrazine rings can also undergo various reactions, including nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and pyrazine rings, as well as the methyl substituents. For example, the compound would likely be relatively stable due to the aromaticity of the rings .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were to be used as a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it were to be used as a drug, for example, future research could focus on optimizing its synthesis, improving its safety profile, and investigating its mechanism of action .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrazine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The interactions of this compound with these biomolecules are primarily mediated through binding to active sites, leading to inhibition or activation of enzymatic functions. For instance, it has been observed to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it has been found to enhance the production of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have revealed that this compound interacts with the active sites of dihydrofolate reductase and enoyl ACP reductase enzymes . These interactions result in the inhibition of these enzymes, which are crucial for cellular metabolism and proliferation.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are essential factors to consider. This compound has been found to maintain its stability under specific conditions, allowing for prolonged studies on its effects. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where low doses may have beneficial effects, while high doses can lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with dihydrofolate reductase and enoyl ACP reductase enzymes highlight its role in critical metabolic processes . These interactions can lead to alterations in metabolic pathways, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can impact its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-3-4-9(2)13(8)10-7-11-5-6-12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVYIZPJUKPHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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